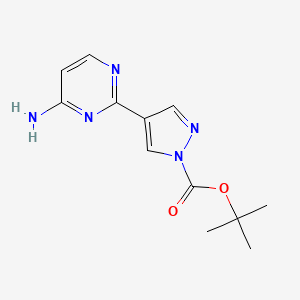

4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring The compound is characterized by the presence of an amino group at the 4-position of the pyrimidine ring and a tert-butoxycarbonyl (Boc) protected pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

Protection of the Pyrazole: The pyrazole nitrogen is then protected using a Boc protecting group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Formation of the Pyrimidine Ring: The protected pyrazole is then reacted with a suitable precursor, such as a chloro-pyrimidine derivative, under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free pyrazole.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 4-Amino-2-(4-pyrazolyl)pyrimidine, while coupling reactions can yield a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.

Biological Research: The compound can be used to study enzyme inhibition and other biochemical processes.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The Boc-protected pyrazole moiety can interact with active sites of enzymes, while the amino group can form hydrogen bonds or participate in other interactions.

Comparison with Similar Compounds

Similar Compounds

4-Amino-2-phenylpyrimidine: Similar structure but with a phenyl group instead of a Boc-protected pyrazole.

4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine: Similar structure but with a methyl group instead of a Boc group on the pyrazole.

Uniqueness

4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine is unique due to the presence of the Boc-protected pyrazole moiety, which can be selectively deprotected under mild conditions. This allows for greater flexibility in synthetic applications and the potential for targeted interactions in biological systems.

Biological Activity

4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N6O2, with a molecular weight of 246.27 g/mol. The compound features a pyrimidine core substituted with an amino group and a Boc-protected pyrazole moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with pyrimidine precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies using HeLa cells showed significant cytotoxicity, with a reduction in cell viability observed at concentrations as low as 20 µg/mL. Specifically, encapsulated formulations of the compound achieved a cytotoxicity rate of approximately 75.91% at this concentration .

In vivo studies further corroborated these findings, where the compound was tested against sarcoma 180 in Swiss albino mice. The results indicated tumor inhibition rates of 66.47% for encapsulated forms compared to 50.46% for free forms and 14.47% for the standard chemotherapeutic agent 5-fluorouracil (5-FU) .

The mechanism by which this compound exerts its effects is believed to involve interference with DNA replication and induction of apoptosis in cancer cells. Studies have indicated that the compound may disrupt mitotic processes, leading to reduced proliferation rates in treated cells .

Comparative Biological Activity

To better understand the efficacy of this compound, its biological activity can be compared with other related compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | <20 | DNA replication interference, apoptosis |

| 5-Fluorouracil | 20 | Antimetabolite affecting RNA synthesis |

| N4-Alkylaminopyrazolo[3,4-d]pyrimidines | Moderate | Growth inhibition via nucleic acid analogs |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Encapsulation : A study focused on liposomal formulations demonstrated that encapsulating the compound significantly enhanced its stability and therapeutic efficacy against cancer cells compared to free forms .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may also possess antimicrobial properties, although detailed studies are required to confirm these effects and elucidate mechanisms.

Properties

Molecular Formula |

C12H15N5O2 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

tert-butyl 4-(4-aminopyrimidin-2-yl)pyrazole-1-carboxylate |

InChI |

InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)17-7-8(6-15-17)10-14-5-4-9(13)16-10/h4-7H,1-3H3,(H2,13,14,16) |

InChI Key |

UEDBWPMPTRCSAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C2=NC=CC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.